6,11-Dihydro-11-hydroxy Dothiepin

Description

Contextualization as a Dothiepin (B26397) Metabolite and Related Chemical Entity

6,11-Dihydro-11-hydroxy Dothiepin is primarily recognized as a metabolite of Dothiepin (also known as Dosulepin), a tricyclic antidepressant. guidechem.com When Dothiepin is administered, the body's metabolic processes, largely occurring in the liver, chemically alter the parent compound. patsnap.cominchem.org This biotransformation is extensive and involves several pathways, including N-demethylation, S-oxidation, and glucuronic acid conjugation. medicines.org.aunih.gov

The formation of these metabolites, including this compound, is significant because they possess their own pharmacokinetic properties, such as half-life, and can contribute to the therapeutic action of the parent drug. inchem.org The presence and concentration of these metabolites can vary widely among individuals, a factor that underscores the complexity of predicting drug response. inchem.org

Overview of Dothiepin's Core Dibenzothiepine Structure and Significance in Medicinal Chemistry

Dothiepin belongs to the dibenzothiepine class of compounds. ontosight.ai Its chemical structure is characterized by a three-ring system, the "tricyclic" core, in which two benzene (B151609) rings are fused to a central seven-membered thiepine (B12651377) ring (a ring containing a sulfur atom). shd.org.rs This dibenzothiepine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. rug.nl

The specific structure of Dothiepin is 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepin. inchem.org This tricyclic system is not planar but exists in a unique "butterfly" conformation, which influences how it interacts with biological receptors. rug.nl The dibenzothiepine core is found in various medicinally important compounds, including antipsychotics like quetiapine (B1663577) and clotiapine. rug.nl The versatility of this scaffold has led to the synthesis and investigation of numerous derivatives for potential therapeutic applications, including antimicrobial agents. shd.org.rsfarmaciajournal.com

The significance of this core structure lies in its ability to interact with key neurotransmitter systems in the brain. TCAs like Dothiepin primarily work by inhibiting the reuptake of neurotransmitters such as norepinephrine (B1679862) and serotonin (B10506), increasing their availability in the synaptic cleft. patsnap.commims.comnih.gov This action is thought to be responsible for their antidepressant effects. The dibenzothiepine structure is integral to this activity.

Rationale for Academic Investigation of Hydroxylated Tricyclic Derivatives

The academic and scientific rationale for investigating hydroxylated tricyclic derivatives like this compound is multifaceted and crucial for a comprehensive understanding of drug action.

Firstly, metabolites are not always less active than the parent drug. Research has shown that hydroxylated metabolites of other tricyclic antidepressants, such as imipramine (B1671792) and nortriptyline, can be pharmacologically active. nih.gov These hydroxylated compounds can inhibit the reuptake of norepinephrine and serotonin to a similar extent as their parent compounds. nih.gov Therefore, accounting for the formation and concentration of these metabolites is essential to fully understand the relationship between drug administration and clinical effect. nih.gov

Secondly, the process of hydroxylation generally increases the water solubility of a drug molecule. This change facilitates its excretion from the body, primarily through the urine. inchem.org Studying these derivatives helps to map the complete elimination pathways of a drug.

Finally, the presence of hydroxylated metabolites can have implications for drug-drug interactions and individual differences in drug response. nih.gov The enzymes responsible for hydroxylation, part of the cytochrome P450 system, can be induced or inhibited by other medications, leading to altered metabolite concentrations. inchem.org Furthermore, genetic variations in these enzymes can lead to significant differences in how individuals metabolize TCAs, affecting both efficacy and potential for toxicity. inchem.org The investigation of these derivatives contributes to the field of pharmacogenomics, aiming to tailor drug therapy to an individual's genetic makeup. The study of these compounds also extends to environmental science, as antidepressants and their metabolites can be released into waterways, where they may undergo further transformations. researchgate.net

Table of Research Findings

| Parent Compound | Metabolic Process | Resulting Metabolite(s) | Significance |

|---|---|---|---|

| Dothiepin (Dosulepin) | N-Demethylation | Northiaden (B26509) (Desmethyldosulepin) | Active metabolite contributing to antidepressant effect. patsnap.comhpra.ie |

| Dothiepin (Dosulepin) | S-Oxidation | Dothiepin S-oxide, Northiaden S-oxide | Active metabolites contributing to antidepressant effect. inchem.orghpra.ie |

| Dothiepin (Dosulepin) | Hydroxylation | This compound | Part of the metabolic profile; potential for biological activity. guidechem.comnih.gov |

| Imipramine | Hydroxylation | Hydroxylated imipramine | Active metabolite, inhibits neurotransmitter reuptake. nih.gov |

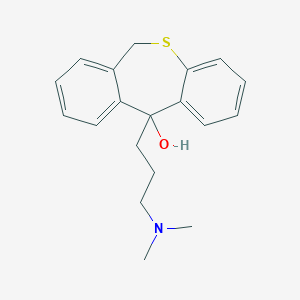

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NOS/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGQDDWBWCUOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512928 | |

| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-85-7 | |

| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1531-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (11RS)-11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG7TA9R6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of 6,11 Dihydro 11 Hydroxy Dothiepin

Synthetic Methodologies for Dibenzo[b,e]thiepin Core Structures

Multi-Stage Synthetic Approaches

The construction of the dibenzo[b,e]thiepin core typically involves a multi-step synthetic sequence. researchgate.netfarmaciajournal.comontosight.ai A common strategy begins with the reaction of a substituted thiophenol with phthalide (B148349) to form a 2-(arylthiomethyl)benzoic acid intermediate. bch.ronih.gov This intermediate is then subjected to cyclization to yield the tricyclic ketone, 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one. bch.ronih.gov

Another approach involves the ortho-metalation of aromatic or heterocyclic aldehyde acetals, followed by treatment with bis(phenylsulfonyl) sulfide (B99878) to construct the necessary bis(aryl) or bis(heteroaryl) sulfide precursors. nih.gov These precursors are then deacetalized and undergo a McMurry coupling reaction to form the thiepin ring. nih.gov

| Intermediate | Starting Materials | Key Reaction |

|---|---|---|

| 2-(Arylthiomethyl)benzoic acid | Thiophenol derivative, Phthalide | Nucleophilic substitution |

| 6,11-Dihydrodibenzo[b,e]thiepin-11(6H)-one | 2-(Arylthiomethyl)benzoic acid | Intramolecular cyclization |

| Bis(aryl) or bis(heteroaryl) sulfide | Aromatic/heterocyclic aldehyde acetals, bis(phenylsulfonyl) sulfide | ortho-Metalation |

Cyclization Reactions in Dibenzo[b,e]thiepin Synthesis

A critical step in forming the dibenzo[b,e]thiepin core is the intramolecular cyclization of the 2-(arylthiomethyl)benzoic acid intermediate. bch.ronih.gov This reaction is often facilitated by a dehydrating agent, such as polyphosphoric acid, which promotes the formation of the seven-membered thiepin ring. bch.ronih.gov An alternative method utilizes a Lewis acid, such as anhydrous ferric chloride, in the cyclization of the corresponding acyl chloride, which is formed by treating the benzoic acid derivative with a chlorinating agent like thionyl chloride. google.com Friedel-Crafts cyclization under solvent-free conditions using trichloroacetic anhydride (B1165640) has also been reported as an environmentally benign approach. tandfonline.com

Targeted Synthesis of Hydroxylated Tricyclic Antidepressant Metabolites

The synthesis of hydroxylated metabolites of tricyclic antidepressants, including 6,11-dihydro-11-hydroxy dothiepin (B26397), is essential for pharmacological studies. tandfonline.comnih.govgoogle.com These metabolites can exhibit biological activity, sometimes comparable to the parent drug. nih.gov

Introduction of Hydroxyl Functionalities in Dothiepin Analogs

The introduction of a hydroxyl group at the 11-position of the dibenzo[b,e]thiepin core is typically achieved through the reduction of the corresponding ketone, 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one. This reduction can be accomplished using various reducing agents. The resulting hydroxyl group provides a handle for further chemical modifications.

In a broader context, the synthesis of hydroxylated metabolites of other tricyclic antidepressants often involves a multi-step process starting from the parent drug. tandfonline.com For instance, a general route for synthesizing 2-hydroxy metabolites involves formylation of the aromatic ring followed by a Baeyer-Villiger-type oxidation. tandfonline.com

Regioselective and Stereoselective Synthesis Considerations

The synthesis of specific hydroxylated metabolites requires careful control over regioselectivity and stereoselectivity. For 6,11-dihydro-11-hydroxy dothiepin, the position of the hydroxyl group is dictated by the starting ketone. However, when introducing hydroxyl groups onto the aromatic rings of the dibenzo[b,e]thiepin nucleus, regioselectivity becomes a significant challenge. Directed ortho-metalation strategies can provide a high degree of regiocontrol. nih.gov

Stereoselectivity is also a key consideration, as the hydroxylated carbon atom can be a chiral center. The reduction of the ketone precursor can lead to a racemic mixture of enantiomers. Chiral reducing agents or subsequent resolution steps may be necessary to obtain enantiomerically pure compounds. The development of stereoselective synthetic methods is crucial for investigating the distinct pharmacological profiles of individual stereoisomers. rsc.org

Strategies for Chemical Derivatization and Structural Modification

Chemical derivatization of this compound and related structures allows for the exploration of structure-activity relationships and the development of new compounds with potentially improved pharmacological properties. google.com The hydroxyl group at the 11-position is a prime site for modification. It can be acylated to form esters or etherified. researchgate.netfarmaciajournal.com

Furthermore, the secondary amine of the side chain in related tricyclic antidepressant metabolites, such as nordothiepin, can be derivatized through alkylation or acylation. google.com These modifications can be used to attach linking arms for conjugation to proteins or labels for use in immunoassays. google.com The sulfur atom in the thiepin ring can also be oxidized to a sulfoxide (B87167) or a sulfone, leading to compounds with different physicochemical and pharmacological properties. researchgate.netfarmaciajournal.com

| Modification Site | Reaction Type | Resulting Functional Group |

|---|---|---|

| 11-hydroxyl group | Acylation | Ester |

| 11-hydroxyl group | Etherification | Ether |

| Side-chain amine | Alkylation/Acylation | Tertiary amine/Amide |

| Thiepin sulfur | Oxidation | Sulfoxide/Sulfone |

Metabolic Transformations and Biotransformation Pathways of Dothiepin Leading to Hydroxylated Metabolites

The biotransformation of Dothiepin (B26397) is a complex process primarily occurring in the liver, involving a series of enzymatic reactions that modify its structure and facilitate its excretion from the body. These metabolic pathways are crucial in determining the drug's efficacy and duration of action.

Enzymatic Systems Governing Dothiepin Metabolism

The metabolism of Dothiepin is predominantly governed by Phase I and Phase II enzymatic reactions. Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, preparing the molecule for subsequent Phase II conjugation reactions.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the oxidative metabolism of a vast array of drugs, including Dothiepin. frontiersin.orgnih.gov These enzymes are primarily located in the liver and are responsible for the initial breakdown of the drug. frontiersin.orginchem.org

Several CYP isoforms have been implicated in the metabolism of Dothiepin and other tricyclic antidepressants. Research suggests that CYP2D6 is a key enzyme involved in the metabolism of Dothiepin. medicinesinformation.co.nzcambridge.orggenome.jpgenome.jp Additionally, studies have indicated the involvement of other CYP enzymes such as CYP1A2, CYP2C19, and CYP3A4 in the metabolic pathways of tricyclic antidepressants. frontiersin.orgnih.govtg.org.au Specifically, CYP1A2 is thought to be a primary catalyst for the extensive first-pass metabolism of Dothiepin. researchgate.net The demethylation of tertiary amine tricyclics like Dothiepin is mainly carried out by CYP2C19, with contributions from CYP1A2, CYP2C9, and CYP3A4, while hydroxylation reactions are primarily mediated by CYP2D6. frontiersin.org

The activity of these enzymes can be influenced by genetic polymorphisms, leading to variations in drug metabolism among individuals. medicinesinformation.co.nz For instance, individuals who are "poor metabolizers" due to reduced CYP2D6 function may experience higher plasma concentrations of the drug. cambridge.org

Table 1: Cytochrome P450 Isoforms Involved in Dothiepin Metabolism

| CYP Isoform | Role in Dothiepin Metabolism |

| CYP2D6 | A primary enzyme in the hydroxylation of Dothiepin. frontiersin.orgmedicinesinformation.co.nzcambridge.orggenome.jpgenome.jp |

| CYP1A2 | Involved in the first-pass metabolism and N-demethylation of Dothiepin. frontiersin.orgtg.org.auresearchgate.net |

| CYP2C19 | Primarily responsible for the N-demethylation of Dothiepin. frontiersin.orgnih.gov |

| CYP3A4 | Contributes to the overall metabolism of Dothiepin. medicinesinformation.co.nznih.gov |

| CYP2C9 | Plays a role in the N-demethylation of Dothiepin. frontiersin.org |

| This table is based on available research and may not be exhaustive. |

Besides the oxidative reactions catalyzed by CYPs, other Phase I metabolic reactions contribute to the biotransformation of Dothiepin. The main pathways include N-demethylation and S-oxidation. inchem.orgresearchgate.net These reactions lead to the formation of major active metabolites, including desmethyldothiepin (northiaden) and dothiepin-S-oxide. researchgate.net

Identification of 6,11-Dihydro-11-hydroxy Dothiepin as a Phase I Metabolite

This compound, also known by its chemical name 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol, is a recognized Phase I metabolite of Dothiepin. cymitquimica.comlookchem.com Its formation is a result of the hydroxylation of the parent Dothiepin molecule. This metabolic step is a key part of the body's process to make the drug more water-soluble and easier to eliminate. The structure of this metabolite has been confirmed through various analytical techniques. cymitquimica.com

Stereoselective Aspects of Metabolite Formation

The metabolism of many drugs, including Dothiepin, can be stereoselective, meaning that different stereoisomers of the drug are metabolized at different rates or via different pathways. This can lead to the formation of enantiomeric and diastereomeric metabolites.

The hydroxylation of Dothiepin at the 11-position introduces a new chiral center, leading to the potential for the formation of stereoisomeric metabolites. While specific studies on the enantiomeric and diastereomeric generation of this compound are not extensively detailed in the provided search results, the principle of stereoselective metabolism is well-established for tricyclic antidepressants. For example, the metabolism of the structurally related drug doxepin (B10761459) is known to be highly stereoselective. wikipedia.org This suggests that the formation of this compound could also proceed in a stereoselective manner, resulting in a non-racemic mixture of its stereoisomers.

High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation and quantification of drugs and their metabolites in biological samples. nih.govijcpa.inresearchgate.net Methods have been developed to separate Dothiepin and its major metabolites, such as northiaden (B26509) and dothiepin-S-oxide, in plasma and serum. nih.govresearchgate.netscispace.com While the specific chromatographic resolution of the stereoisomers of this compound is not explicitly detailed in the provided results, HPLC methods are commonly employed for the separation of stereoisomers of various drug compounds. The development of a stereoselective HPLC method would be crucial for studying the pharmacokinetics and pharmacodynamics of the individual enantiomers or diastereomers of this metabolite.

Subsequent Phase II Metabolic Pathways of Hydroxylated Dothiepin Metabolites

Following Phase I metabolism, where dothiepin is transformed into various metabolites including hydroxylated forms like this compound, these intermediate compounds undergo Phase II metabolic reactions. Phase II metabolism involves the conjugation of the metabolite with endogenous molecules, a process that significantly increases its water solubility and facilitates its excretion from the body, primarily via urine and bile. nih.gov For hydroxylated metabolites of dothiepin, the key functional group available for these reactions is the hydroxyl (-OH) group introduced during Phase I. The principal Phase II pathways for such metabolites are glucuronidation and sulfate (B86663) conjugation. nih.govwikilectures.eu

Glucuronidation and sulfation are major conjugation reactions that serve to detoxify and eliminate drugs and their metabolites. nih.gov While direct evidence detailing the specific glucuronidation and sulfation of this compound is not extensively documented, the metabolic fate of structurally similar tricyclic antidepressants provides a strong and accepted model for these pathways. nih.govnih.gov For instance, the hydroxylated metabolites of amitriptyline, a closely related tricyclic antidepressant, are known to be extensively conjugated with glucuronic acid before excretion. nih.gov

Glucuronidation: This is a primary pathway for the elimination of many drugs and is often the next step for hydroxylated compounds. nih.gov

Mechanism: The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid from the high-energy co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of the dothiepin metabolite. nih.govwikilectures.eu This results in the formation of a glucuronide conjugate, which is significantly more polar and water-soluble than the original hydroxylated metabolite.

Research Findings: Studies on dothiepin (dosulepin) have confirmed that glucuronic acid conjugation is a significant metabolic pathway. drugbank.com Research has identified various metabolites in urine, with conjugation being a key step in their formation and clearance. drugbank.com While much of the literature focuses on the glucuronidation of the parent drug or its N-demethylated metabolite (northiaden), it is a well-established principle of drug metabolism that hydroxylated metabolites readily undergo glucuronidation. nih.gov The presence of a hydroxyl group on metabolites like this compound makes it a prime substrate for UGT enzymes.

Sulfate Conjugation: Sulfation is another important Phase II pathway for the metabolism of phenolic and alcoholic hydroxyl groups. wikilectures.euresearchgate.net

Mechanism: This process is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group (SO3-) from a donor substrate, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. wikilectures.euresearchgate.net The resulting sulfate ester is a highly polar, water-soluble compound that can be easily excreted.

Research Findings: For many phenolic compounds, sulfation is a common metabolic route. wikilectures.eu In the context of tricyclic antidepressants and related compounds, hydroxylated metabolites can be substrates for SULT enzymes. Studies on the environmental fate of pharmaceuticals have noted the presence of both glucuronide and sulfate conjugates of antidepressants, including dosulepin (B10770134), in wastewater, indirectly confirming that both pathways contribute to its metabolism and excretion in humans. acs.orgresearchgate.net

The table below lists the compounds mentioned in this article.

Advanced Analytical Methodologies for the Characterization and Quantification of 6,11 Dihydro 11 Hydroxy Dothiepin

Chromatographic Separation Techniques for Metabolite Analysis

Chromatography is the cornerstone for separating complex mixtures, and its application is essential for isolating dothiepin (B26397) and its metabolites, such as northiaden (B26509) and dothiepin S-oxide, from biological samples. nih.govnih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully utilized for this purpose, each offering distinct advantages for metabolite analysis. nih.govnih.govresearchgate.net

HPLC is a versatile and widely used technique for the analysis of pharmaceuticals and their metabolites due to its high resolution and sensitivity. psu.edumdpi.com Various HPLC methods have been developed for the determination of dothiepin and its related compounds, including its hydroxylated intermediates, in bulk drugs, pharmaceutical formulations, and biological fluids. researchgate.netresearchgate.netresearchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of polar compounds like drug metabolites. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of dothiepin and its metabolites, RP-HPLC methods often employ C8 and C18 columns. researchgate.net

Ion-pair reversed-phase HPLC has also been established for the determination of dothiepin and its related impurities. psu.edu One such method utilized a mobile phase consisting of 0.15 M sodium hexanesulphonic acid (pH 3.0) and acetonitrile (B52724) (40:60 v/v), demonstrating the technique's ability to handle the separation of these complex molecules. psu.edu Another simple and sensitive procedure for determining dosulepin (B10770134) and its metabolite northiaden combined HPLC with electrochemical detection. nih.gov This method used a mobile phase of 0.1 M acetate (B1210297) buffer, acetonitrile, perchloric acid, and trichloroacetic acid (50:50:2:1.5) to achieve optimal separation. nih.gov

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Dosulepin and Methylcobalamin | Zorbax C8 (150x4.5mm, 5µm) | Ortho Phosphoric Acid buffer and Methanol (B129727) (50:50 v/v) | Not Specified | researchgate.net |

| Dothiepin and related impurities | Not Specified (Ion-Pair RP-HPLC) | 0.15 M sodium hexanesulphonic acid (pH 3.0) and acetonitrile (40:60 v/v) | UV (260 nm) | psu.edu |

| Dosulepin and Northiaden | Not Specified | 0.1 M acetate buffer-acetonitrile-perchloric acid-trichloroacetic acid (50:50:2:1.5) | Electrochemical (1300 mV) | nih.gov |

| Dosulepin and Methylcobalamin | Kromasil C18 (250 X 4.6 mm, 5 μm) | Acetonitrile and phosphate (B84403) buffer pH 3 (60:40) | UV (285 nm) | researchgate.net |

While less common for polar metabolites, normal-phase HPLC (NP-HPLC) is particularly useful for resolving structural isomers. The geometric (cis/trans) isomers of dothiepin can be effectively separated using this technique. A novel application employed a porous graphitic carbon (PGC) column in a normal-phase mode. psu.edu This method successfully resolved the cis- and trans-isomers of dothiepin within an analysis time of 8 minutes, using a mobile phase of ethyl acetate, methanol, and 3% v/v ammonia (B1221849) solution (75:30:1 v/v/v). psu.edu The use of PGC in normal-phase separations represents a significant advantage due to its stability over a wide pH range and rapid equilibration times compared to traditional silica-based stationary phases. psu.edu

The choice of column chemistry is critical for achieving desired selectivity and resolution in HPLC. For the analysis of dothiepin and its metabolites, a range of column chemistries has been evaluated.

Cyanopropyl (CN) Columns: A 5 µm cyanopropyl Hypersil column (250 x 4.9 mm i.d.) was used for the assay of dothiepin hydrochloride and its related impurities, demonstrating good separation capabilities. psu.edu

Porous Graphitic Carbon (PGC): As mentioned, PGC columns have been uniquely applied in a normal-phase mode for the successful resolution of dothiepin's geometric isomers. psu.edu

C8 and C18 Columns: These are the most frequently reported columns for the reversed-phase separation of dothiepin and its co-formulated drugs, offering robust and reliable performance. researchgate.net

Phenyl Columns: In a fast LC-HRAM-MS method for quantifying 36 antidepressants, a Hypersil GOLD™ Phenyl column (2.1 × 100 mm, 1.9 µm) was used, indicating its suitability for rapid separation of these compounds. thermofisher.com

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. It has been effectively used for the simultaneous measurement of dothiepin and its major metabolites, northiaden and dothiepin S-oxide, in plasma and whole blood. nih.govunimelb.edu.au These GC-MS methods are noted for their selectivity and sensitivity, capable of detecting concentrations as low as 1 µg/L. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater separation power for complex samples. This technique has been used to identify a wide array of volatile organic compounds from decaying remains, where dothiepin was an incidentally identified compound. nih.govplos.org The enhanced resolution of GCxGC is achieved by using two columns with different stationary phases, allowing for the separation of compounds that may co-elute in a one-dimensional GC system. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Identification

Mass spectrometry is an indispensable technique for the definitive identification and structural elucidation of drug metabolites. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides high specificity and sensitivity.

GC-MS has been a primary method for identifying and quantifying dothiepin and its metabolites in biological samples for decades. nih.govunimelb.edu.ausigmaaldrich.com Methods using mass fragmentography (now more commonly known as selected ion monitoring or SIM) allow for the specific detection of dothiepin and its metabolites with minimal sample preparation. dss.go.th Chemical ionization (CI) is an effective soft ionization technique used in GC-MS that can provide molecular weight information, which is crucial for identifying metabolites. dss.go.thoup.com

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become the methods of choice for analyzing drug metabolites in complex matrices. nih.gov An LC-MS method using a single-quadrupole mass spectrometer with an electrospray ionization (ESI) interface has been validated for determining dothiepin in human plasma. researchgate.net The instrument operated in selected-ion monitoring (SIM) mode to detect the protonated molecular ions ([M+H]+) at m/z 296 for dothiepin. researchgate.net

More advanced high-resolution mass spectrometry (HRAM-MS), such as that using an Orbitrap Exploris 120 mass spectrometer, provides highly accurate mass measurements, which further aids in the confident identification of analytes. thermofisher.com A fast LC-HRAM-MS method was developed for the quantification of 36 antidepressants, including dosulepin, demonstrating the power of this technology for clinical research. thermofisher.com

| Technique | Ionization Mode | Monitored Ion (m/z) | Analyte | Reference |

|---|---|---|---|---|

| LC-ESI-MS | Positive ESI (SIM) | 296 [M+H]⁺ | Dothiepin | researchgate.net |

| GC-CI-MS | Chemical Ionization | Not Specified | Dothiepin | dss.go.th |

| LC-HRAM-MS (Orbitrap) | Positive HESI | 296.1468 [M+H]⁺ | Dosulepin | thermofisher.com |

| GC-MS | Electron Impact (EI) | Not Specified | Dothiepin | nih.govplos.org |

The structural elucidation of metabolites often involves analyzing fragmentation patterns from tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn). nih.govscience.gov By inducing fragmentation of a selected precursor ion, a characteristic spectrum of product ions is generated, which serves as a structural fingerprint for the molecule, allowing for the identification of metabolic modifications such as hydroxylation. oup.com

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for the structural elucidation of 6,11-Dihydro-11-hydroxy Dothiepin by analyzing its fragmentation patterns. In this technique, the precursor ion of the compound is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. nih.gov The resulting fragmentation spectrum provides a "fingerprint" of the molecule, allowing for its unambiguous identification. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the principles of MS/MS applied to similar tricyclic compounds suggest that characteristic losses of the hydroxyl group and fragmentation of the propylamino side chain would be expected. nih.govdss.go.th

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of this compound. hpst.cz By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is critical for confirming the chemical formula of C19H23NOS and for identifying potential impurities. guidechem.comchemicalbook.com The high resolving power of instruments like the Orbitrap enables the differentiation of isobars, which are molecules with the same integer mass but different exact masses, thus ensuring a high degree of confidence in the compound's identity. thermofisher.com

Advanced Fragmentation Techniques (e.g., Electron Activated Dissociation, Ultraviolet Photodissociation)

While conventional collision-induced dissociation (CID) is widely used, advanced fragmentation techniques like Electron Activated Dissociation (EAD) and Ultraviolet Photodissociation (UVPD) can provide complementary and more detailed structural information for complex molecules like this compound. EAD, for instance, utilizes electron-based fragmentation to induce different bond cleavages compared to CID, often yielding unique fragment ions that can help to precisely locate modifications and functional groups. sciex.com This can be particularly useful in differentiating isomers and providing a more complete structural picture. sciex.com UVPD uses high-energy photons to induce fragmentation, which can also generate alternative fragmentation pathways and provide additional structural insights. Although specific applications of these advanced techniques to this compound are not widely documented, their utility in the broader field of small molecule characterization suggests their potential for in-depth analysis of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis of this compound. mdpi.com This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. nih.gov This separation can resolve isomers that are indistinguishable by mass spectrometry alone. mdpi.com For a molecule like this compound, which can exist as different stereoisomers, IMS-MS can be invaluable for their separation and characterization. nih.gov Different types of IMS, such as Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and Field Asymmetric Ion Mobility Spectrometry (FAIMS), offer various advantages in terms of resolution and speed. mdpi.com

Hyphenated Techniques (LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are the workhorses for the analysis of this compound in various matrices. hpst.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for the quantification of this compound in biological fluids and for purity assessment. hpst.czresearchgate.net The liquid chromatograph separates the compound from other components in the sample, and the tandem mass spectrometer provides sensitive and selective detection and quantification. nih.gov Methods often employ reversed-phase chromatography with columns like C18. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, particularly for volatile derivatives or after appropriate sample preparation. nih.govplos.org It is effective for separating and identifying a wide range of organic compounds. amazonaws.com The choice between LC-MS/MS and GC-MS often depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Data Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of this compound. researchgate.net

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of the protons in the aromatic rings, the methylene (B1212753) groups of the seven-membered ring and the propyl side chain, and the methyl groups of the dimethylamino function are all characteristic. Spin-spin coupling patterns between adjacent protons further confirm the structure.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts of the carbon atoms in the aromatic rings, the sp³-hybridized carbons in the seven-membered ring (including the carbon bearing the hydroxyl group), and the carbons of the side chain provide a complete carbon map of the molecule.

Application of Two-Dimensional NMR Experiments for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique essential for the unambiguous structural elucidation of complex molecules like this compound. openpubglobal.com Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in complex spectra, 2D NMR disperses signals across a second frequency dimension, revealing correlations between different nuclei and providing clear insights into molecular connectivity. frontiersin.orgnih.gov The primary 2D NMR experiments used to establish the atomic framework of this metabolite include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). openpubglobal.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate J-coupling between protons, allowing for the mapping of proton-proton spin systems within the molecule. For this compound, COSY spectra would be instrumental in tracing the connectivity of the protons within the dibenzothiepine ring system and along the dimethylaminopropyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. openpubglobal.com Each cross-peak in an HSQC spectrum represents a C-H bond. This technique is invaluable for assigning specific carbon resonances based on the previously assigned proton signals. It simplifies complex ¹³C spectra and confirms the direct one-bond connectivity between hydrogen and carbon atoms throughout the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment is arguably one of the most informative for piecing together the complete molecular puzzle. openpubglobal.com It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). These long-range correlations are critical for connecting the individual spin systems identified by COSY and for linking quaternary carbons (which have no attached protons and are thus invisible in HSQC) to the rest of the molecular framework. frontiersin.org For instance, HMBC would show correlations from the methyl protons of the dimethylamino group to the adjacent methylene carbon, and from the aromatic protons to the carbons in the opposing benzene (B151609) ring, confirming the tricyclic structure.

The combined interpretation of these 2D NMR experiments allows for the definitive assignment of the structure of this compound, confirming the position of the hydroxyl group at C-11 and the integrity of the propylamino side chain attached to the same carbon.

Complementary Spectroscopic Characterization (e.g., Infrared Spectroscopy)

While NMR spectroscopy provides the skeletal framework, other spectroscopic techniques offer complementary information about the functional groups present in a molecule. Infrared (IR) spectroscopy is particularly useful for identifying characteristic vibrational frequencies of specific chemical bonds. researchgate.net For this compound, the IR spectrum would exhibit distinct absorption bands confirming the presence of key functional groups.

The analysis of new 6,11-dihydrodibenzo[b,e]thiepine derivatives has been confirmed through spectral analysis, including IR spectroscopy. researchgate.net Although the specific IR spectrum for this compound is not detailed in the provided results, a characteristic spectrum can be predicted based on its structure and data from related compounds.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Significance for this compound |

| O-H (Alcohol) | 3600-3200 (broad) | Confirms the presence of the hydroxyl (-OH) group at the C-11 position. |

| C-H (Aromatic) | 3100-3000 | Indicates the C-H stretching vibrations of the two benzene rings. |

| C-H (Aliphatic) | 3000-2850 | Corresponds to the C-H stretching of the methylene groups in the seven-membered ring and the propyl side chain, as well as the methyl groups. |

| C=C (Aromatic) | 1600-1450 | Represents the characteristic skeletal vibrations of the aromatic rings. |

| C-O (Alcohol) | 1260-1000 | Indicates the C-O stretching vibration of the tertiary alcohol. |

| C-N (Amine) | 1250-1020 | Relates to the stretching vibration of the tertiary amine group. |

| C-S (Thioether) | 710-570 | Confirms the presence of the thioether linkage within the central thiepine (B12651377) ring. |

These IR absorption bands, in conjunction with NMR data, provide a comprehensive and confirmatory characterization of the molecular structure of this compound.

Validation Parameters for Analytical Methodologies (Specificity, Sensitivity, Accuracy, Precision, Limits of Detection and Quantification)

The development of reliable analytical methods for the quantification of this compound in various matrices is essential for metabolic studies. Method validation ensures that the analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters, as defined by international guidelines, include specificity, sensitivity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). science.govijper.org

Specificity/Selectivity: This parameter demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the parent drug (Dothiepin), other metabolites, or matrix components. psu.edu In chromatographic methods like HPLC or LC-MS/MS, specificity is shown by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. science.govacs.org For example, a validated LC-MS/MS method for 27 antidepressants demonstrated selectivity by showing no interferences from endogenous plasma components at the retention times of the analytes. acs.org

Sensitivity: The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is often reflected in the slope of the calibration curve. Methods developed for dothiepin analysis have demonstrated high sensitivity, allowing for the determination of the drug at low concentrations. tsijournals.comscience.gov

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The result is expressed as a percentage of the known amount recovered. researchgate.net For Dothiepin, mean recoveries have been reported in the range of 99.94% for HPLC methods and 99.33% to 99.88% for spectrophotometric methods, indicating high accuracy. ijper.orgnih.gov

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-day precision (Repeatability): Analysis of samples on the same day.

Inter-day precision (Intermediate Precision): Analysis of samples on different days. For analytical methods measuring Dothiepin and related antidepressants, intra- and inter-day precision values are typically required to be below 15% RSD (or <20% at the LLOQ). acs.org A validated RP-HPLC method for Dothiepin hydrochloride reported intra-day and inter-day precision RSDs of 0.27% and 0.84%, respectively. ijper.org

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for analyzing trace levels of metabolites. Validated methods for Dothiepin and other tricyclic antidepressants have achieved low LOD and LOQ values, making them suitable for pharmacokinetic studies.

The table below summarizes typical validation parameters from published methods for Dothiepin.

| Parameter | Method | Result | Reference |

| Linearity Range | RP-HPLC | 10-60 µg/mL | ijper.org |

| Spectrophotometry | 16 - 56 µg/mL | juniperpublishers.com | |

| Accuracy (% Recovery) | RP-HPLC | 99.94% | ijper.org |

| Spectrophotometry | 99.72 ± 1.01 | science.gov | |

| Precision (%RSD) | RP-HPLC (Intra-day) | 0.27% | ijper.org |

| RP-HPLC (Inter-day) | 0.84% | ijper.org | |

| LC-MS/MS (Intra- & Inter-assay) | < 15% | acs.org | |

| LOD | RP-HPLC | 0.825 µg/mL | ijper.org |

| LC-MS/MS | 0.2 to 10 ng/mL | acs.org | |

| LOQ | RP-HPLC | 2.498 µg/mL | ijper.org |

| LC-MS/MS | 2.5 to 10 ng/mL | acs.org |

These rigorous validation procedures ensure that the analytical methods used for the quantification of this compound are reliable, accurate, and reproducible.

Structural Elucidation and Stereochemical Characterization of 6,11 Dihydro 11 Hydroxy Dothiepin

Methodologies for Confirming Molecular Connectivity and Functional Group Placement

The process of confirming the molecular structure of 6,11-Dihydro-11-hydroxy Dothiepin (B26397) involves establishing the precise connectivity of its atoms and the placement of its functional groups. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of the metabolite. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₉H₂₃NOS. nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to probe the structure further. In this technique, the molecular ion is isolated and fragmented, and the resulting fragment ions provide clues about the molecule's substructures. core.ac.ukncsu.edu For 6,11-Dihydro-11-hydroxy Dothiepin, fragmentation would likely show the loss of the hydroxyl group (-OH) and cleavage of the dimethylaminopropyl side chain, helping to confirm the identity and placement of these groups on the dibenzo[b,e]thiepine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. researchgate.netalwsci.com It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: This technique reveals the number of different types of protons in the molecule, their proximity to one another (through spin-spin coupling), and their chemical environment. For this compound, the spectrum would show distinct signals for the aromatic protons on the two benzene (B151609) rings, the methylene (B1212753) protons (CH₂) of the dihydrothiepine ring and the propyl side chain, the methyl protons (CH₃) of the dimethylamino group, and the proton of the hydroxyl group.

¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule, providing a map of the carbon skeleton. researchgate.net The chemical shifts of the carbon signals indicate their functionalization (e.g., aromatic, aliphatic, or attached to a heteroatom like oxygen or sulfur).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece the structure together. COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), while HSQC correlates each proton signal with the carbon atom it is directly attached to. HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting the different fragments of the molecule, such as linking the side chain to the tricyclic core. conicet.gov.ar

The combined data from these methodologies allow for the unambiguous confirmation of the metabolite's planar structure.

Table 1: Representative Spectroscopic Data for Structural Confirmation

| Technique | Observation Type | Expected Data for this compound | Purpose |

| HRMS | Molecular Ion [M+H]⁺ | m/z value corresponding to C₁₉H₂₄NOS⁺ | Confirms elemental composition and molecular weight. |

| MS/MS | Fragment Ions | Peaks corresponding to loss of H₂O, cleavage of the N,N-dimethylaminopropyl side chain. | Elucidates substructures and functional groups. |

| ¹H NMR | Chemical Shifts (δ) & Coupling Constants (J) | Signals in aromatic region (δ 7-8 ppm), aliphatic regions (δ 1-4 ppm), distinct signals for -OH, -N(CH₃)₂. | Defines proton environments and neighboring protons. |

| ¹³C NMR | Chemical Shifts (δ) | Signals for aromatic carbons, aliphatic carbons, and carbons bonded to S, O, and N. | Maps the carbon framework of the molecule. |

| 2D NMR (HMBC) | Proton-Carbon Correlations | Cross-peaks connecting side-chain protons to the C-11 carbon of the tricyclic ring. | Confirms molecular connectivity between substructures. |

Determination of Absolute and Relative Stereochemistry at Chiral Centers

The hydroxylation of the parent drug at the C-11 position creates a chiral center, meaning this compound can exist as two enantiomers (R and S isomers). Determining the absolute and relative stereochemistry is crucial as enantiomers can have different pharmacological and toxicological profiles.

Chiral Chromatography: The first step often involves separating the enantiomers using chiral high-performance liquid chromatography (HPLC). This allows for the isolation of each enantiomer for individual analysis.

Optical Rotation and Circular Dichroism (CD): Once separated, the enantiomers can be analyzed by polarimetry to measure their optical rotation (the direction and degree to which they rotate plane-polarized light). Enantiomers will rotate light by equal amounts but in opposite directions (+/-). Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a more detailed fingerprint for each enantiomer. The resulting spectra can often be compared to those of related compounds with known absolute configurations or to theoretical spectra predicted by quantum chemical calculations to assign the R or S configuration. scribd.com

NMR Spectroscopy with Chiral Derivatizing Agents: In some cases, NMR can be used to distinguish between enantiomers. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification. scribd.com

The definitive assignment of the absolute configuration (R or S) at the C-11 chiral center would ultimately require either X-ray crystallography of a single enantiomer or its derivative, or correlation to a standard of known configuration through chemical synthesis. scribd.com

Challenges and Strategies in Complex Metabolite Structural Elucidation

The structural elucidation of drug metabolites like this compound is often complicated by several factors, making it a significant analytical challenge. alwsci.comresearchgate.net

Common Challenges:

Low Concentration: Metabolites are frequently present in biological matrices (e.g., plasma, urine) at concentrations much lower than the parent drug, demanding highly sensitive analytical methods for detection. alwsci.comwuxiapptec.com

Structural Similarity: Drugs often produce multiple metabolites that are structurally very similar (e.g., isomers with a hydroxyl group at different positions). Differentiating these isomers requires high-resolution analytical techniques. researchgate.net

Metabolite Instability: Some metabolites can be unstable, degrading during sample collection, storage, or analysis. This requires careful sample handling and optimized analytical conditions to prevent the formation of artifacts. alwsci.com

Complex Matrices: Biological samples contain a vast number of endogenous compounds, which can interfere with the detection and analysis of the target metabolite. nih.gov

Strategies to Overcome Challenges:

To address these difficulties, a multi-faceted strategic approach is employed, integrating advanced instrumentation with sophisticated software and chemical methods.

High-Resolution Instrumentation: The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is indispensable. This combination provides the sensitivity to detect low-concentration analytes and the mass accuracy to help distinguish between compounds with the same nominal mass. nih.gov

Integrated Analytical Approaches: Combining orthogonal techniques is a powerful strategy. For instance, LC-MS can be used for initial detection and quantification, while NMR is used for definitive structural confirmation of isolated or purified metabolites. researchgate.net The development of integrated systems like LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) allows for the automated trapping of low-level metabolites from the LC eluent for subsequent NMR analysis.

Computational and In Silico Tools: Computational tools are increasingly used to predict potential metabolites and their fragmentation patterns in mass spectrometry or their NMR spectra. oup.com These predicted data can then be compared against experimental results to help identify unknown metabolites.

Chemical Synthesis: The definitive confirmation of a proposed metabolite structure often relies on a comparison of its analytical data (e.g., retention time, MS/MS spectrum) with that of an authentic reference standard. researchgate.net This requires the chemical synthesis of the proposed structure, which also provides material for assessing its biological activity.

By employing these advanced strategies, scientists can successfully navigate the challenges of metabolite identification and fully characterize compounds like this compound.

Impurity Profiling and Degradation Product Analysis of Dothiepin with Relevance to 6,11 Dihydro 11 Hydroxy Dothiepin

Identification of 6,11-Dihydro-11-hydroxy Dothiepin (B26397) as a Process or Degradation Impurity

6,11-Dihydro-11-hydroxy Dothiepin, also known by its chemical name 11-[3-(Dimethylamino)propyl]-6,11-dihydro-dibenzo[b,e]thiepin-11-ol, is recognized as an impurity related to Dothiepin. pharmaffiliates.comcymitquimica.com It can arise both as a process impurity, formed during the synthesis of Dothiepin, and as a degradation product resulting from the breakdown of the active pharmaceutical ingredient (API) over time.

Forced degradation studies, which subject the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light, are instrumental in identifying potential degradation products. researchgate.netbrjac.com.br While specific studies detailing the formation of this compound under these conditions are not extensively published in the provided results, the general principles of drug degradation suggest that hydroxylation can occur. The structure of this impurity indicates the addition of a hydroxyl group at the 11-position of the dibenzo[b,e]thiepin ring. This type of modification is a common metabolic and degradation pathway for many pharmaceutical compounds. drugbank.comdrugbank.com

Other known impurities of Dothiepin include an 11-oxo compound and a propanamine derivative. nih.govpsu.edu The presence and quantity of these impurities, including this compound, are critical quality attributes that must be controlled within specified limits.

Degradation Pathways and Mechanisms Leading to Hydroxylated Products

The formation of hydroxylated products like this compound from Dothiepin can occur through several degradation pathways. The most common mechanisms involve hydrolysis and oxidation.

Hydrolytic Degradation: In the presence of water, particularly under acidic or basic conditions, the Dothiepin molecule can undergo hydrolysis. While forced degradation studies on Dothiepin have shown it to be relatively stable under certain hydrolytic conditions, significant degradation can occur under others. researchgate.netbrjac.com.br For instance, one study noted that Dosulepin (B10770134) (Dothiepin) did not degrade under acidic conditions but showed almost complete degradation in 0.1 M NaOH. brjac.com.br The thiepin ring system and the exocyclic double bond in Dothiepin are potential sites for nucleophilic attack by water or hydroxide (B78521) ions, which could lead to the formation of a hydroxylated intermediate.

Oxidative Degradation: Oxidation is a major degradation pathway for many drugs, and Dothiepin is susceptible to it. researchgate.netbrjac.com.br Studies have shown significant degradation of Dothiepin under oxidative stress, such as in the presence of hydrogen peroxide. researchgate.netbrjac.com.br The sulfur atom in the thiepin ring is a primary target for oxidation, leading to the formation of Dothiepin S-oxide. drugbank.com Additionally, the allylic position at carbon 11 is susceptible to oxidation, which could directly lead to the formation of this compound.

Photodegradation: Exposure to light can also induce degradation of psychotropic drugs like Dothiepin. nih.gov Photolytic reactions can generate reactive oxygen species that in turn can oxidize the drug molecule, potentially leading to hydroxylated derivatives.

The metabolic pathways of Dothiepin in the body also provide insights into potential degradation routes. In vivo, Dothiepin undergoes N-demethylation, S-oxidation, and glucuronic acid conjugation. drugbank.com The formation of hydroxylated metabolites of similar tricyclic antidepressants, such as 2-hydroxydesipramine (B23142) from desipramine, is a known metabolic pathway. drugbank.com This suggests that enzymatic or chemical hydroxylation is a plausible transformation for the Dothiepin structure.

Analytical Approaches for Monitoring and Quantifying Impurity Levels

To ensure the quality and safety of Dothiepin formulations, robust analytical methods are required to monitor and quantify the levels of impurities, including this compound. nih.gov A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Dothiepin and its impurities. psu.eduijcpa.in

Reversed-Phase HPLC (RP-HPLC): This is a common approach where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ijcpa.in Ion-pair reversed-phase HPLC methods have been successfully developed to separate Dothiepin from its principal impurities. psu.edu

Normal-Phase HPLC: This technique, utilizing a polar stationary phase, has also been employed, particularly for resolving the geometric isomers of Dothiepin using a porous graphitic carbon column. psu.edu

Capillary Electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of Dothiepin and its impurities. A method utilizing inclusion complexation with β-cyclodextrin was developed to separate Dothiepin isomers and its major impurities, the 11-oxo compound and a propanamine derivative. nih.gov

Spectrophotometric Methods offer a simpler and more cost-effective approach for the quantification of Dothiepin, although they may lack the specificity of chromatographic methods for impurity profiling. researchgate.netresearchgate.net These methods are often based on the measurement of UV absorbance at a specific wavelength. researchgate.net

The table below summarizes some of the validated analytical methods used for the determination of Dothiepin and its impurities, including their key performance parameters.

| Analytical Technique | Analyte | Stationary/Mobile Phase or Reagent | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| RP-HPLC | Dothiepin HCl | Shodex C18; 0.05 M phosphate (B84403) buffer (pH 2.6) and methanol (B129727) (35:65) | UV at 231 nm | 0.5-5 | 0.01 | 0.1 | ijcpa.in |

| Capillary Electrophoresis | Dothiepin isomers & impurities | 50 mM disodium (B8443419) hydrogen phosphate with 10 mM β-cyclodextrin-propan-1-ol (90:10) | Not specified | y = 26.84x + 2.25 | Not specified | Not specified | nih.gov |

| UV Spectrophotometry (Method A) | Dothiepin HCl | 0.1 N HCl | 229 nm | 1–16 | Not specified | Not specified | researchgate.net |

| UV Spectrophotometry (Method B) | Dothiepin HCl | Methanol | 231 nm | 1–16 | Not specified | Not specified | researchgate.net |

Table 1: Summary of Analytical Methods for Dothiepin Analysis

These analytical methods are crucial for routine quality control of Dothiepin in bulk drug and pharmaceutical formulations, ensuring that the levels of impurities like this compound are maintained within acceptable limits as per regulatory guidelines.

Pharmacological and Biochemical Investigations of 6,11 Dihydro 11 Hydroxy Dothiepin in Vitro Studies

In Vitro Receptor Binding Affinity Studies

In vitro studies are crucial for characterizing the pharmacological profile of a compound by examining its interaction with various receptors and transporters.

Interaction with Monoamine Transporters (Serotonin and Norepinephrine)

Affinities for Other Relevant Receptors (e.g., Histamine (B1213489) H1, Muscarinic Acetylcholine, α-Adrenergic)

Tricyclic antidepressants are known for their affinity for various other receptors, which contributes to their side effect profiles. google.comnih.gov Dothiepin (B26397) itself is an antagonist of muscarinic cholinergic receptors and histamine receptors, and to a lesser extent, α1-adrenergic receptors. inchem.org These actions account for its anticholinergic, sedative, and hypotensive properties. inchem.org

The main metabolites of Dothiepin, including northiaden (B26509), dothiepin sulphoxide, and northiaden sulphoxide, also bind to 5-HT, α2, and H1 receptors, although with less affinity compared to the parent drug. drugbank.com Specifically, Dothiepin sulfoxide (B87167) lacks significant affinity for histamine H1, muscarinic, and adrenergic receptors. Information regarding the specific binding affinities of 6,11-Dihydro-11-hydroxy Dothiepin for these receptors is not detailed in the provided search results. However, it is a common characteristic of tricyclic antidepressant metabolites to exhibit altered receptor binding profiles compared to the parent compound. drugbank.comnih.gov

Comparative In Vitro Activity with Parent Dothiepin and Other Metabolites

The pharmacological activity of Dothiepin is not solely attributable to the parent compound, as its metabolites also contribute significantly. drugbank.cominchem.orgnih.gov

Elucidation of Structure-Activity Relationships (SAR) for Hydroxylated Metabolites

The structure of a molecule is intrinsically linked to its biological activity. In the case of Dothiepin and its metabolites, specific structural modifications lead to altered pharmacological profiles.

The N-demethylation of tertiary amine tricyclic antidepressants to their secondary amine metabolites is a key metabolic pathway. nih.gov The resulting secondary amine, northiaden, shows a slight selectivity for norepinephrine (B1679862) reuptake inhibition compared to the parent drug, Dothiepin, which has equipotent activity at both serotonin (B10506) and norepinephrine transporters. drugbank.comnih.gov

Hydroxylation is another important metabolic step. While specific data for this compound is limited, the hydroxylation of other tricyclic antidepressants can impact their receptor and transporter affinities. google.com For instance, the oxidation of the sulfur atom in dothiepin to form dothiepin sulfoxide significantly reduces its affinity for neurotransmitter transporters and receptors. This highlights the profound effect that even small structural changes can have on the molecule's biological activity.

Theoretical Contribution of Metabolite Activity to Overall Pharmacological Profile

Northiaden, the major active metabolite, has a longer elimination half-life than Dothiepin, suggesting it contributes significantly to the therapeutic effect. drugbank.comnih.govresearchgate.net The combined contribution of the metabolites nordothiepin and the sulphoxides to the total antidepressant activity is considered to be similar to that of dothiepin itself. inchem.org

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are validated for quantifying 6,11-Dihydro-11-hydroxy Dothiepin in pharmaceutical formulations?

- Methodology :

- Spectrophotometry : Binary complex formation with eosin at pH 3.7 (acetate buffer) allows quantification at 540 nm, with linearity in 1–10 μg/mL (LOD: 0.18 μg/mL; LOQ: 0.54 μg/mL) .

- Spectrofluorimetry : Quenching of eosin fluorescence (excitation: 304 nm; emission: 543 nm) provides higher sensitivity (linear range: 0.3–8 μg/mL; LOD: 0.11 μg/mL) .

- HPLC : Reverse-phase methods with UV detection (e.g., 254 nm) are optimized using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0). Validation parameters (precision, accuracy) must meet ICH guidelines .

Q. How is the structural identity of this compound confirmed in analytical workflows?

- Methodology :

- Use IUPAC-standard InChIKey (PHTUQLWOUWZIMZ-GZTJUZNOSA-N) and CAS registry (1531-85-7) for database matching .

- Mass spectrometry (electron ionization) provides fragmentation patterns, while 3D structural analysis (via computed SD files) validates stereochemical configurations .

- Cross-reference synonyms (e.g., Dosulepin HCl) to avoid misidentification .

Q. What are the pharmacological targets and mechanisms of action for this compound?

- Mechanistic Insights :

- As a tricyclic antidepressant, it inhibits serotonin and norepinephrine reuptake. Preclinical models suggest affinity for histamine (H1) and muscarinic receptors, contributing to sedative effects .

- In vivo studies prioritize dose-response assessments in rodent models for depression (e.g., forced swim test) .

Advanced Research Questions

Q. How can researchers resolve (E)- and (Z)-isomers of this compound in stability-indicating assays?

- Methodology :

- HPLC with UV detection : Use a C8 column and mobile phase (e.g., methanol:phosphate buffer, pH 6.8) to achieve baseline separation. Critical resolution (R ≥ 1.5) between isomers is mandatory per USP guidelines .

- Relative retention times : For example, (E)-isomer elutes at 8.2 min, (Z)-isomer at 9.5 min under optimized conditions .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to assess isomer-specific stability .

Q. What experimental models are suitable for studying CYP2D6-mediated metabolism of this compound?

- Methodology :

- In vitro hepatic microsomes : Incubate with human liver microsomes + NADPH, and quantify metabolites via LC-MS. Use CYP2D6 inhibitors (e.g., quinidine) to confirm enzyme specificity .

- Genotype-phenotype correlations : Recruit human subjects with CYP2D6 polymorphisms (e.g., poor vs. extensive metabolizers) to assess pharmacokinetic variability .

Q. How should contradictory clinical data on this compound’s suicidality risk be analyzed?

- Methodology :

- Cohort vs. case-control designs : Retrospective cohort studies (e.g., UK database analysis) calculate relative risks (RR) with 95% confidence intervals, adjusting for confounders (e.g., prior suicidal behavior) .

- Meta-analysis : Pool data from studies with standardized inclusion criteria. Use random-effects models to account for heterogeneity .

- Sensitivity analysis : Exclude outlier datasets (e.g., fluoxetine comparators) to test robustness of findings .

Q. What statistical frameworks are recommended for analyzing preclinical toxicity data (e.g., TDLo in rats)?

- Methodology :

- Probit analysis : Model dose-response curves for toxicity endpoints (e.g., LD50). Use software like R/BMD for benchmark dose calculations .

- ANOVA with post hoc tests : Compare organ-specific toxicity across dosage groups. Report effect sizes (Cohen’s d) for translational relevance .

Q. How can researchers design stability-indicating methods to detect degradation products in accelerated aging studies?

- Methodology :

- Forced degradation : Expose the compound to 40°C/75% RH for 6 months. Monitor via HPLC-DAD for emerging peaks (e.g., hydrolyzed or oxidized derivatives) .

- Mass balance : Ensure total impurity levels ≤ 2.0% per ICH Q3A guidelines. Characterize major degradants using HRMS and NMR .

Methodological Frameworks for Research Design

- Question formulation : Apply PICO (Population: e.g., depressive patients; Intervention: dosage variation; Comparison: placebo; Outcome: remission rates) or FINER (Feasible, Novel, Ethical, Relevant) criteria .

- Data presentation : Use APA-style tables for pharmacokinetic parameters (mean ± SD) and Kaplan-Meier curves for survival analysis in clinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.